3-Bromopropyl isothiocyanate
Overview
Description
3-Bromopropyl isothiocyanate is a synthetic organic compound with the molecular formula C₄H₆BrNS. It is a colorless liquid with a pungent odor and is known for its reactivity and versatility in organic synthesis . This compound is part of the isothiocyanate family, which is characterized by the functional group -N=C=S. Isothiocyanates are widely recognized for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Scientific Research Applications
3-Bromopropyl isothiocyanate has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a versatile building block for introducing the 3-bromopropylthiocarbamoyl group into various organic molecules.
Click Chemistry: It is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Peptidomimetic Synthesis: Employed in the synthesis of peptidomimetics, which mimic the structure and function of peptides but possess improved stability.
Material Science: The unique properties of the 3-bromopropylthiocarbamoyl group are beneficial in the design and development of novel materials.
Bioconjugation: Used for the selective modification of biomolecules, such as proteins and antibodies, for various applications in biotechnology and medicine.
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromopropyl isothiocyanate is a fine chemical with the molecular formula C4H6BrNS Isothiocyanates, a class to which this compound belongs, are known to interact with various cellular targets, including cytochrome p450 (cyp) enzymes .
Mode of Action
Isothiocyanates, including this compound, modulate a large number of cancer-related targets or pathways. They inhibit CYP enzymes and induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2). They also modulate cell cycle regulators, induce apoptosis, and inhibit nuclear factor kappa B (NF-ĸB) .
Biochemical Pathways
Isothiocyanates affect several biochemical pathways. They cause the release of cytochrome c from the inter-membranous space of mitochondria, initiating the formation of apoptosome, which leads to apoptosis by the intrinsic pathway. Isothiocyanates also promote the activation of caspase 8 by the extrinsic pathway .
Pharmacokinetics
Isothiocyanates are generally metabolized by the mercapturic acid pathway, which includes the conjugation of isothiocyanates with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of other isothiocyanates. These effects include the modulation of cell cycle regulators, induction of apoptosis, inhibition of NF-ĸB, and other pathways involved in chemoprevention .
Action Environment
Factors such as ph and the presence of certain cofactors can influence the formation of isothiocyanates from glucosinolates .
Biochemical Analysis
Biochemical Properties
3-Bromopropyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues. This interaction can lead to the modification of protein function and activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways. This compound can influence cell function by modulating gene expression, affecting cellular metabolism, and altering cell signaling pathways. For example, this compound can activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with thiol groups on proteins, leading to the inhibition or activation of enzyme activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. For instance, this compound can inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as the activation of protective cellular pathways. At high doses, this compound can be toxic and cause adverse effects, including tissue damage and inflammation. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mercapturic acid pathway. In this pathway, the compound is conjugated with glutathione, followed by enzymatic degradation and N-acetylation. This process helps in the detoxification and elimination of the compound from the body. The interaction of this compound with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the mitochondria, where it can affect mitochondrial function and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromopropyl isothiocyanate typically involves the reaction of 3-bromopropanol with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-Bromopropanol} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of thiophosgene, a highly toxic and volatile reagent, under stringent safety protocols. The reaction is typically conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Chemical Reactions Analysis
Types of Reactions: 3-Bromopropyl isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, and alcohols.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thioureas and other derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Conditions: Room temperature to moderate heating, inert atmosphere (e.g., nitrogen or argon)
Major Products Formed:
Thioureas: Formed by the reaction of this compound with primary or secondary amines.
Thioethers: Formed by the reaction with thiols.
Comparison with Similar Compounds
Phenyl Isothiocyanate: Used in the Edman degradation method for sequencing amino acids in peptides.
Allyl Isothiocyanate: Known for its antimicrobial properties and found in mustard oil.
Benzyl Isothiocyanate: Exhibits anticancer properties and is found in cruciferous vegetables.
Uniqueness of 3-Bromopropyl Isothiocyanate: this compound is unique due to the presence of the bromine atom, which allows for further functionalization through nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and bioconjugation applications.
Properties
IUPAC Name |
1-bromo-3-isothiocyanatopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNS/c5-2-1-3-6-4-7/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUVKCFFZBZEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182270 | |
Record name | 3-Bromopropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-73-7 | |
Record name | Propane, 1-bromo-3-isothiocyanato- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2799-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromopropyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromopropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2799-73-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction involving 3-Bromopropyl isothiocyanate described in the research?
A1: The research focuses on utilizing this compound as a reagent to synthesize novel tetraazapentalene derivatives with fused cyclic systems [, ]. These reactions likely involve the nucleophilic attack of nitrogen atoms in tetraazapentalene derivatives on the electrophilic carbon of the isothiocyanate group, leading to ring formation.
Q2: Why is this research on novel tetraazapentalene derivatives significant?
A2: While the provided abstracts don't delve into specific applications, the synthesis of novel heterocyclic compounds like tetraazapentalenes is crucial in medicinal chemistry [, ]. These compounds often exhibit diverse biological activities, making them attractive targets for drug discovery and development. Exploring their synthesis with reagents like this compound contributes to expanding the chemical space of potential pharmaceuticals.
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